molecular formula C9H4F3N3 B2585882 2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile CAS No. 377760-12-8

2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile

Cat. No.: B2585882
CAS No.: 377760-12-8
M. Wt: 211.147
InChI Key: RXCBLNFXYDTDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile is a chemical compound with the molecular formula C9H4F3N3 and a molecular weight of 211.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanedinitrile moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile typically involves the reaction of 5-(trifluoromethyl)pyridine with malononitrile under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Trifluoromethyl)pyridin-2-yl]malononitrile
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride

Uniqueness

2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile is unique due to its specific combination of a trifluoromethyl group and a propanedinitrile moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3/c10-9(11,12)7-1-2-8(15-5-7)6(3-13)4-14/h1-2,5-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCBLNFXYDTDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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